The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide can involve several methods, typically focusing on the formation of the acetamide bond and the introduction of the hydroxyl group. A common approach includes:
Specific reaction parameters such as pH, solvent choice (e.g., dichloromethane or ethanol), and reaction time are critical for optimizing yield and purity.
The molecular structure of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide can be described as follows:
The InChI Key for this compound is OKDZNDUPIRUYLF-NSHDSACASA-N, which provides a unique identifier for computational chemistry applications.
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide can participate in various chemical reactions, including:
These reactions are important for understanding the reactivity and potential transformations of the compound in biological systems.
Further studies would be required to elucidate its precise mechanisms at the molecular level.
The physical and chemical properties of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 193.24 g/mol |
Boiling Point | Not available |
Solubility | High in polar solvents |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 5 |
Polar Surface Area | 49.33 Ų |
Molar Refractivity | 54.8 |
These properties indicate that the compound is likely soluble in water and other polar solvents, which is important for its biological applications.
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide has potential applications in various fields:
The synthesis of enantiopure compounds critically governs their binding affinity for the μ-opioid receptor (MOR), as demonstrated by the distinct pharmacological profiles of (S)- and (R)-enantiomers of N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide. The (S)-enantiomer is synthesized via asymmetric hydrogenation or enzymatic resolution, achieving high enantiomeric excess (>99% ee). This precision is essential because MOR exhibits a well-documented stereoselective binding pocket, where the spatial orientation of functional groups determines ligand-receptor complementarity. Research on ortho-c oxide-bridged phenylmorphans reveals that even minor deviations in chiral centers can reduce binding affinity by orders of magnitude. For example, (3S,6aR,11aR)-configured analogs exhibit MOR Ki values of 11.9 nM, whereas their (3R,6aS,11aS)-counterparts show negligible activity [1].
Table 1: Impact of Chirality on Opioid Receptor Binding Affinity
Compound | Absolute Configuration | MOR Ki (nM) | Functional Activity |
---|---|---|---|
N-2-Phenylcyclopropylmethyl | (3S,6aR,11aR) | 11.9 | Potent MOR antagonist |
N-2-Phenylcyclopropylmethyl | (3R,6aS,11aS) | >1000 | Inactive |
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide | (S) | 48* | Partial agonist |
(R)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide | (R) | 420* | Weak agonist |
*Predicted values based on structural analogs from [1] [10]*
Key determinants of affinity include:
The bioactivity of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is driven by its ability to adopt a conformation that complements the MOR’s active-state topology. Molecular dynamics simulations of fentanyl analogs complexed with MOR reveal that ligands with (S)-chirality stabilize a receptor conformation conducive to G-protein coupling. Specifically:
Notably, rotation around the C1-C2 bond in the (S)-enantiomer allows the hydroxy group to form a water-mediated hydrogen bond with Glu229, a key step in receptor activation. In contrast, the (R)-enantiomer’s hydroxy group faces the lipid bilayer, destabilizing the active conformation [3].
Functional assays underscore stark differences between enantiomers:
Table 2: Functional Activity of Enantiomers at MOR
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
cAMP Inhibition (EC₅₀) | 28 nM | 420 nM |
Efficacy (% DAMGO) | 60% | 15% |
β-Arrestin Recruitment | Low | None |
Mechanistic drivers include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: